molecular formula C19H18N4O B14250933 2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl- CAS No. 203913-68-2

2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-

Cat. No.: B14250933
CAS No.: 203913-68-2
M. Wt: 318.4 g/mol
InChI Key: RIGPSHOOFISQNL-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl- is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a pyrimidinone core substituted with a 9-ethyl-9H-carbazol-3-yl group and a methyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl- typically involves multiple steps. One common method starts with the preparation of 9-ethyl-9H-carbazol-3-amine, which is then reacted with appropriate reagents to introduce the pyrimidinone and methyl groups. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to inhibit specific kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-9-ethylcarbazole: A precursor in the synthesis of the target compound.

    9-Ethyl-9H-carbazole: Shares the carbazole core structure.

    2,4-Diaminopyrimidine: Contains the pyrimidine core structure

Uniqueness

2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl- is unique due to its combined structural features of both carbazole and pyrimidinone, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

203913-68-2

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

4-[(9-ethylcarbazol-3-yl)amino]-6-methyl-1H-pyrimidin-2-one

InChI

InChI=1S/C19H18N4O/c1-3-23-16-7-5-4-6-14(16)15-11-13(8-9-17(15)23)21-18-10-12(2)20-19(24)22-18/h4-11H,3H2,1-2H3,(H2,20,21,22,24)

InChI Key

RIGPSHOOFISQNL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC3=NC(=O)NC(=C3)C)C4=CC=CC=C41

Origin of Product

United States

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